molecular formula C11H11Br B2389203 1-(3-Bromophenyl)bicyclo[1.1.1]pentane CAS No. 1823962-27-1

1-(3-Bromophenyl)bicyclo[1.1.1]pentane

Cat. No.: B2389203
CAS No.: 1823962-27-1
M. Wt: 223.113
InChI Key: ODBPBNBUHXZZHW-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)bicyclo[1.1.1]pentane is a compound that features a bicyclo[1.1.1]pentane core with a bromophenyl group attached at the 1-position. This compound is part of a class of molecules known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for benzene rings, tert-butyl groups, and alkynes in medicinal chemistry .

Mechanism of Action

Target of Action

It is known that bicyclo[111]pentane (BCP) derivatives, which include 1-(3-Bromophenyl)bicyclo[111]pentane, are used as bioisosteres in drug molecules . Bioisosteres are compounds or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. They are used in drug design to increase the diversity of chemical structures, and to improve properties such as potency, selectivity, or pharmacokinetic profile .

Mode of Action

It is known that bcp derivatives can influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . This suggests that 1-(3-Bromophenyl)bicyclo[1.1.1]pentane may interact with its targets to alter these properties, potentially enhancing the efficacy of the drug molecules it is incorporated into .

Biochemical Pathways

Given its role as a bioisostere in drug molecules, it can be inferred that the compound may influence a variety of biochemical pathways depending on the specific drug molecule it is incorporated into .

Pharmacokinetics

It is known that bcp derivatives can improve the aqueous solubility, permeability, and in vitro metabolic stability of drug molecules . These properties are crucial for the bioavailability of a drug, suggesting that this compound may enhance the bioavailability of the drug molecules it is part of .

Result of Action

As a bioisostere in drug molecules, it is likely to contribute to the overall therapeutic effects of the drug molecules it is incorporated into .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence its action and stability .

Preparation Methods

The synthesis of 1-(3-Bromophenyl)bicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical addition of bromophenyl groups to [1.1.1]propellane, a strained bicyclic compound. This reaction can be carried out under mild conditions using light as an initiator . Industrial production methods often involve continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species .

Chemical Reactions Analysis

1-(3-Bromophenyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Major products formed from these reactions include substituted bicyclo[1.1.1]pentanes, alcohols, and ketones .

Comparison with Similar Compounds

1-(3-Bromophenyl)bicyclo[1.1.1]pentane is unique due to its bicyclo[1.1.1]pentane core, which provides distinct three-dimensional properties. Similar compounds include:

These compounds share the bicyclo[1.1.1]pentane core but differ in their substituents, which can lead to variations in their chemical reactivity and applications.

Properties

IUPAC Name

1-(3-bromophenyl)bicyclo[1.1.1]pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br/c12-10-3-1-2-9(4-10)11-5-8(6-11)7-11/h1-4,8H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBPBNBUHXZZHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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